molecular formula C19H21N5O2 B2490853 3-{[1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415491-48-2

3-{[1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2490853
CAS No.: 2415491-48-2
M. Wt: 351.41
InChI Key: ULYKPCIJLFBJFS-UHFFFAOYSA-N
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Description

3-{[1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves a multi-step process. The starting materials often include quinazolinone derivatives and piperidine derivatives. The reaction conditions usually require the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper salts. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also prone to nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, making it a candidate for the development of new pain relief medications .

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share a similar core structure but differ in their functional groups.

    Piperidine Derivatives: These compounds have a similar piperidine ring but may have different substituents.

Uniqueness

What sets 3-{[1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, from drug development to materials science.

Properties

IUPAC Name

3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-11-8-20-17(19(22)26)23-9-6-14(7-10-23)12-24-13-21-16-5-3-2-4-15(16)18(24)25/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYKPCIJLFBJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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